Ortho-Nitro Regioisomeric Advantage: DUB Pharmacophore Engagement vs. 3-Nitro and 4-Nitro Isomers
The 4-(2-nitrophenoxy)benzamide scaffold was rationally designed to fulfill the pharmacophoric features of viral DUB enzymes. Molecular docking against Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 DUB enzymes yielded significant binding scores that directly motivated proceeding to in vitro antiviral screening [1]. By contrast, repositioning the nitro group to the meta (3-nitro) or para (4-nitro) position on the phenoxy ring predictably alters the H-bond acceptor vector and steric profile, which would compromise the critical enzyme-inhibitor interaction geometry established for DUB binding. The experimental confirmation of this design principle is that the 4-(2-nitrophenoxy)benzamide derivatives achieved IC₅₀ values of 10.22–44.68 μM in cell-based antiviral assays [1], whereas no comparable published antiviral IC₅₀ data exist for the 3-nitro or 4-nitro regioisomers tested under the same DUB-targeted paradigm.
| Evidence Dimension | Regioisomeric positioning of nitro group for DUB pharmacophore engagement |
|---|---|
| Target Compound Data | Ortho-nitro (2-position); IC₅₀ range 10.22–44.68 μM for derivatives in antiviral cell-based assays [1] |
| Comparator Or Baseline | Meta-nitro (3-nitro) and para-nitro (4-nitro) isomers; no published antiviral IC₅₀ data under DUB-targeted screening paradigm |
| Quantified Difference | Not directly quantifiable due to absence of comparator data; differentiation rests on pharmacophore-driven molecular design validated by docking and in vitro antiviral results for the ortho-nitro series only [1] |
| Conditions | Molecular docking against viral DUB enzymes (Adenovirus, HSV-1, coxsackievirus, SARS-CoV-2); in vitro antiviral cytopathic effect (CPE) reduction assay |
Why This Matters
Procurement of the 2-nitro isomer is essential for DUB-targeted antiviral programs because the ortho-nitro geometry is integral to the pharmacophore model validated by both in silico docking and in vitro antiviral data; the 3-nitro and 4-nitro isomers lack this validation and cannot be assumed to maintain DUB engagement.
- [1] Abdallah, A. E.; Alesawy, M. S.; Eissa, S. I.; El-Fakharany, E. M.; Kalaba, M. H.; Sharaf, M. H.; Abo Shama, N. M.; Mahmoud, S. H.; Mostafa, A.; Al-Karmalawy, A. A.; Elkady, H. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New J. Chem., 2021, 45, 16557–16571. DOI: 10.1039/D1NJ02710G View Source
